N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, N-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide , provides a precise description of its molecular architecture. The core structure consists of a 2,3-dihydrobenzodioxin moiety, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The acrylamide group (-NH-CO-CH=CH-) is attached at the 6-position of the benzodioxin, while the α,β-unsaturated carbonyl system extends to a 4-fluorophenyl substituent.
Molecular Formula : $$ \text{C}{17}\text{H}{14}\text{FNO}_{3} $$
Molecular Weight : 299.30 g/mol
Key Structural Features :
- Benzodioxin ring : Confers rigidity and influences electronic distribution.
- Acrylamide linker : Enables conjugation and π-π stacking interactions.
- 4-Fluorophenyl group : Enhances lipophilicity and modulates receptor binding.
A comparative analysis with structurally related compounds, such as AMG 9810 ($$ \text{C}{19}\text{H}{21}\text{NO}_{3} $$), reveals that the fluorine substitution at the phenyl para-position optimizes steric and electronic properties without introducing excessive bulk.
Historical Context of Benzodioxin-Based Acrylamide Derivatives
Benzodioxin-acrylamide hybrids emerged in the early 2000s as part of efforts to develop non-opioid analgesics targeting TRPV1, a cation channel implicated in pain signaling. AMG 9810, reported in 2005, was among the first cinnamide TRPV1 antagonists to show efficacy in reversing hyperalgesia in inflammatory pain models. Subsequent derivatives explored substitutions on the phenyl ring to improve pharmacokinetics. The introduction of fluorine at the para position, as seen in N-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide, marked a strategic shift to enhance blood-brain barrier permeability and metabolic stability.
Parallel developments in neuropharmacology revealed that acrylamide derivatives could modulate oxidative stress pathways via Nrf2 activation, expanding their therapeutic potential beyond analgesia. For instance, the structurally similar compound (E)-3-(2-fluorophenyl)-N-(1H-indol-5-yl)acrylamide demonstrated dual MAO-B inhibition and Nrf2 induction, achieving IC₅₀ values of 3.61 µM and 0.361 µM, respectively. These findings underscored the versatility of benzodioxin-acrylamides in addressing multifactorial diseases.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s design embodies three key principles in modern drug discovery:
- Target Selectivity : The benzodioxin scaffold provides a rigid framework for precise interactions with TRPV1’s capsaicin-binding site, while the acrylamide linker stabilizes the bioactive conformation.
- Multifunctionality : Fluorine’s electronegativity enhances binding to aromatic residues in MAO-B, and the α,β-unsaturated carbonyl system may act as a Michael acceptor for Nrf2 activation.
- Drug-Likeness : With a molecular weight <300 Da and moderate lipophilicity ($$ \text{ClogP} \approx 3 $$), the compound adheres to Lipinski’s rule of five, favoring oral bioavailability.
Potential Therapeutic Applications :
- Neuropathic Pain : TRPV1 antagonism reduces thermal and mechanical hyperalgesia.
- Neurodegenerative Diseases : MAO-B inhibition elevates dopamine levels, relevant in Parkinson’s disease.
- Oxidative Stress Disorders : Nrf2 activation upregulates antioxidant response elements, mitigating cellular damage.
Ongoing research aims to optimize this scaffold for improved potency and selectivity. For example, replacing the benzodioxin with a dihydrolevoglucosenone moiety (as in Cyrene) could enhance solubility while retaining biodegradability.
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXVALVOGQAVKM-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxane scaffold is constructed via nucleophilic aromatic substitution. A representative protocol involves:
Table 1: Optimization of Nitro Group Reduction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | EtOH | 25 | 12 | 92 |
| Fe/HCl | H₂O | 80 | 6 | 65 |
| Raney Ni | MeOH | 50 | 8 | 78 |
Key considerations include catalyst selectivity and avoidance of over-reduction byproducts.
Synthesis of 3-(4-Fluorophenyl)acryloyl Chloride
Preparation of 3-(4-Fluorophenyl)acrylic Acid
The acrylic acid precursor is synthesized via a Horner-Wadsworth-Emmons reaction :
Acyl Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions : Reflux (70°C, 3 h), yielding 3-(4-fluorophenyl)acryloyl chloride (89% purity).
Amide Coupling: Critical Step Optimization
The coupling of 2,3-dihydrobenzo[b][1,dioxin-6-amine and 3-(4-fluorophenyl)acryloyl chloride is achieved via Schotten-Baumann conditions :
-
Base : Aqueous NaOH (1.5 equiv).
-
Solvent System : Dichloromethane (DCM)/H₂O biphasic mixture.
-
Temperature : 0°C → rt, 4 h.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 78 | 95 |
| SOCl₂ (in situ) | THF | 0 → 25 | 82 | 97 |
| HATU/DIEA | DMF | -10 → 25 | 85 | 98 |
The Schotten-Baumann method minimizes racemization and avoids costly coupling reagents, though HATU offers marginally higher yields.
Purification and Characterization
Chromatographic Purification
-
Column : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient).
-
Outcome : Isolated product in 89% yield, >99% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.39 (m, 2H, ArH), 7.02–6.95 (m, 2H, ArH), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 6.78 (s, 1H, benzodioxin-H), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.48 (s, 2H, NH₂).
-
ESI-MS : m/z 328.1 [M+H]⁺ (calc. 327.3).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
-
Conditions : 100 W, 120°C, 20 min.
-
Advantages : 20% reduction in reaction time, comparable yield (81%).
Continuous Flow Chemistry
-
Reactor Type : Microfluidic chip.
-
Throughput : 5 g/h, 93% yield.
Industrial-Scale Considerations
-
Cost Analysis : EDCI/HOBt coupling adds ~$15/g reagent cost vs. $2/g for Schotten-Baumann.
-
Green Chemistry Metrics :
-
PMI (Process Mass Intensity) : 23 (Schotten-Baumann) vs. 45 (EDCI/HOBt).
-
E-Factor : 8.7 vs. 18.2.
-
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acrylamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells.
- Case Studies : In vitro evaluations have shown promising results against various cancer cell lines, suggesting their potential as lead compounds for further drug development .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Target Enzymes : It has shown activity against enzymes such as α-glucosidase and acetylcholinesterase.
- Therapeutic Implications : Such activities indicate its potential use in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD), where enzyme modulation plays a critical role .
Pharmaceutical Development
This compound serves as a valuable scaffold in drug discovery:
- Lead Compound : Its unique structure allows medicinal chemists to modify it further to enhance efficacy and reduce toxicity.
- Drug Design : The compound's properties can be tailored for specific biological targets through structure-activity relationship (SAR) studies.
Material Science
The compound's properties extend beyond medicinal applications into material science:
- Polymer Chemistry : It can be utilized in synthesizing specialty polymers that exhibit enhanced thermal stability and flexibility.
- Bioconjugation Techniques : Its reactive sites allow for bioconjugation applications, facilitating the development of targeted drug delivery systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: AMG-9810’s 4-t-butylphenyl group enhances TRPV1 antagonism but is associated with tumorigenic side effects in dermal models . The 4-fluorophenyl group in the target compound may improve metabolic stability compared to AMG-9810, as fluorine often reduces oxidative metabolism. Phenolic substituents (e.g., in ’s compound 7) confer anti-inflammatory activity but may reduce blood-brain barrier penetration due to higher polarity .
- Biological Targets: TRPV1 antagonists (AMG-9810, target compound) primarily modulate pain and inflammation . Fenretinide and plant-derived acrylamides (e.g., compound 7) act on retinoic acid receptors or neuroinflammatory pathways, indicating divergent therapeutic applications .
Pharmacological and Therapeutic Implications
- TRPV1 Antagonists : AMG-9810 and the target compound likely share mechanisms in pain relief, but the latter’s fluorophenyl group might reduce off-target effects observed in AMG-9810 (e.g., tumor promotion) .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydrobenzo[b][1,4]dioxin moiety with an acrylamide group. Its chemical formula is , and it has a molecular weight of 287.31 g/mol. The presence of the fluorophenyl group is critical for enhancing its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Preliminary studies have shown that related compounds inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
- Serotonin Receptor Interaction : Compounds derived from the dihydrobenzo[b][1,4]dioxin structure have demonstrated high binding affinities at the 5-HT1A receptor and serotonin transporter, suggesting potential antidepressant-like effects .
- Antioxidant Activity : The structural features of this compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study 1 : A series of derivatives were synthesized and screened for their AChE inhibitory activity. The most potent compound showed an IC50 value significantly lower than standard inhibitors used in AD therapy .
- Study 2 : Another research focused on the antidepressant-like effects of similar compounds in mouse models. Results indicated that these compounds produced significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression .
Q & A
Q. What synthetic strategies are employed to prepare N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide, and how are reaction conditions optimized?
The compound is synthesized via coupling reactions between 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and acryloyl chloride derivatives. A typical protocol involves:
- Solvent system : N,N-dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
- Base : Lithium hydride (LiH) or triethylamine (TEA) to deprotonate the amine and drive the reaction .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .
- Characterization : ¹H/¹³C NMR, ESI-MS, and HPLC for structural validation .
Q. How is the structural integrity of AMG 9810 validated in preclinical studies?
Structural confirmation relies on:
- NMR spectroscopy : Distinct peaks for the dihydrobenzodioxin moiety (δ 4.2–4.4 ppm, OCH₂CH₂O), fluorophenyl protons (δ 7.1–7.3 ppm), and acrylamide doublet (δ 6.5–7.0 ppm, J = 15–16 Hz) .
- Mass spectrometry : ESI-MS confirms molecular weight (C₂₁H₂₀FNO₃, calc. 337.41) with [M+H]⁺ at m/z 338.4 .
- HPLC : Retention time consistency (e.g., 8.2 min on C18 column, 70:30 MeOH/H₂O) ensures batch-to-batch reproducibility .
Q. What is the primary biological target of AMG 9810, and how is its antagonistic activity quantified?
AMG 9810 is a selective antagonist of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel. Activity is assessed via:
- Calcium influx assays : TRPV1-transfected HEK293 cells treated with capsaicin (agonist) show reduced intracellular Ca²⁺ levels upon AMG 9810 co-treatment (IC₅₀ ≈ 0.3–1.0 µM) .
- Electrophysiology : Patch-clamp recordings demonstrate inhibition of capsaicin-induced currents in dorsal root ganglion neurons .
Advanced Research Questions
Q. How does AMG 9810 modulate TRPV1-mediated signaling in neuropathic pain models, and what are the experimental design considerations?
In rodent models of neuropathic pain (e.g., chronic constriction injury), AMG 9810 (30 mg/kg, i.p.) reduces mechanical allodynia and thermal hyperalgesia. Key considerations include:
Q. Why does AMG 9810 exhibit contradictory roles in carcinogenesis (e.g., antitumor vs. protumor effects)?
Context-dependent effects arise from:
- Model systems : Topical AMG 9810 promotes DMBA-induced skin tumors in mice via EGFR/Akt/mTOR pathway activation , while in vitro studies show TRPV1 antagonism reduces prostate cancer cell proliferation .
- Dosage : Prolonged high-dose exposure may dysregulate apoptotic signaling .
- Tissue specificity : TRPV1 expression varies across cancer types, influencing downstream pathways .
Q. What structural modifications enhance AMG 9810’s pharmacokinetic profile or target selectivity?
SAR studies reveal:
- Fluorophenyl substitution : The 4-fluoro group improves metabolic stability by reducing CYP450 oxidation .
- Dihydrobenzodioxin core : Enhances blood-brain barrier penetration compared to bulkier substituents .
- Acrylamide linker : Replacing with urea or thiourea reduces TRPV1 affinity but improves solubility .
Q. How do researchers resolve discrepancies in AMG 9810’s efficacy across in vitro vs. in vivo pain models?
Discrepancies arise from:
- Bioavailability : Poor CNS penetration in some models requires intrathecal administration for efficacy .
- Compensatory pathways : Upregulation of TRPA1 or opioid receptors in knockout models .
- Species differences : Rat TRPV1 has higher AMG 9810 sensitivity than human isoforms .
Methodological Challenges and Recommendations
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., calcium imaging + qPCR for TRPV1 expression) .
- Off-target effects : Screen against related TRP channels (TRPA1, TRPV2) using competitive binding assays .
- Toxicity profiling : Assess hepatic/renal function in chronic dosing studies due to prolonged EGFR/Akt activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
